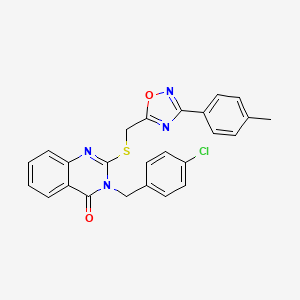

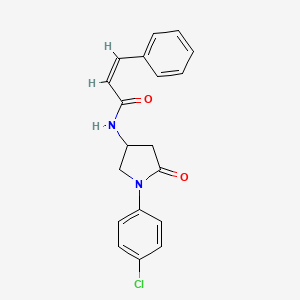

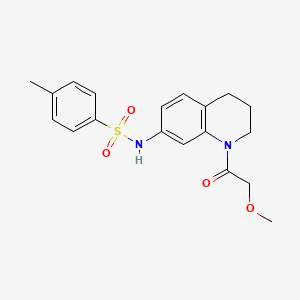

3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives are a type of nitrogen-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of quinazoline derivatives typically includes a quinazoline moiety, to which various active groups can be attached to achieve different biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives can vary depending on the specific method used. For example, in the Aza-Diels-Alder reaction, aniline and ethyl glyoxalate are used as substrates .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary depending on the specific derivative. These properties can be influenced by factors such as the specific active groups attached to the quinazoline moiety .Applications De Recherche Scientifique

Structural and Molecular Docking Analysis

Quinazolinone derivatives have been extensively studied for their structural properties and potential biological activities. For example, a study by (Qing-mei Wu et al., 2022) synthesized a compound similar to the one of interest, exploring its structural characteristics through spectroscopy and X-ray crystallography. The research utilized density functional theory (DFT) for molecular structure optimization and conducted molecular docking to suggest favorable interactions with the SHP2 protein. The compound exhibited inhibitory activity on SHP2 protein, indicating its potential as a therapeutic agent.

Antitumor Activity

Another study focused on the antitumor activity of quinazolinone derivatives. (Zhixu Zhou et al., 2021) synthesized a compound and assessed its structure via spectroscopic methods and X-ray diffraction. This study also performed DFT analysis and molecular docking, revealing that the compound showed promising antitumor activity against human hepatoma and melanoma cells. Such findings highlight the potential of quinazolinone derivatives in cancer therapy.

Corrosion Inhibition

Quinazolinone derivatives have also been investigated for their application in corrosion inhibition. (N. Errahmany et al., 2020) synthesized new compounds derived from quinazolinone, assessing their efficiency as corrosion inhibitors for mild steel in acidic medium. The study incorporated electrochemical methods, surface analysis, and theoretical calculations to conclude that these compounds are effective corrosion inhibitors, emphasizing the versatility of quinazolinone derivatives beyond biomedical applications.

Anticonvulsant and Antimicrobial Activities

Research on quinazolinone derivatives extends to anticonvulsant and antimicrobial activities as well. Studies by (James F. Wolfe et al., 1990) and (F. Hassanzadeh et al., 2019) demonstrated the synthesis of quinazolinone compounds and evaluated their anticonvulsant and cytotoxic effects, respectively. These studies contribute to understanding the broad spectrum of biological activities associated with quinazolinone derivatives, including their potential use in treating neurological disorders and combating microbial infections.

Mécanisme D'action

Orientations Futures

Given the wide range of biological activities of quinazoline derivatives, there is significant potential for future research in this area. This could include the development of new synthetic methods, the exploration of new biological activities, and the application of these compounds in fields such as biology, pesticides, and medicine .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O2S/c1-16-6-10-18(11-7-16)23-28-22(32-29-23)15-33-25-27-21-5-3-2-4-20(21)24(31)30(25)14-17-8-12-19(26)13-9-17/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDANPFCHYRLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2771917.png)

![3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline](/img/structure/B2771921.png)

![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)

![(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2771932.png)

![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)